Fmoc-1-amino-cyclohexane acetic acid
Overview
Description
Fmoc-1-amino-cyclohexane acetic acid, also known by its IUPAC name (1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexyl)acetic acid, is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis.
Mechanism of Action
Target of Action
Fmoc-1-amino-cyclohexane acetic acid, also known as (1-Fmoc-aminocyclohexyl)acetic acid, is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .
Mode of Action
The compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . This allows for the selective deprotection of the amino group, enabling the formation of peptide bonds .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino group during the coupling reaction, preventing unwanted side reactions. Once the coupling is complete, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides . By protecting the amino group during peptide bond formation, it allows for the creation of peptides with a high degree of control over the sequence and length .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the stability of the Fmoc group can be affected by the presence of bases, which can remove the group . Additionally, the compound should be stored at room temperature for optimal stability . Safety precautions should also be taken to avoid dust formation and inhalation of the compound .
Biochemical Analysis
Biochemical Properties
Fmoc-1-amino-cyclohexane acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of the compound, allowing for selective deprotection and subsequent coupling with other amino acids . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases . The nature of these interactions is primarily based on the formation of peptide bonds, which are facilitated by the presence of the Fmoc group .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by facilitating the synthesis of peptides that are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in the cellular environment can enhance the efficiency of peptide synthesis, thereby impacting the overall cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules during peptide synthesis. The Fmoc group protects the amino group of the compound, preventing unwanted side reactions during the coupling process . This protection is crucial for the selective formation of peptide bonds, which are catalyzed by enzymes such as peptidyl transferases . The deprotection of the Fmoc group is typically achieved using a base, such as piperidine, which allows for the subsequent coupling of the amino group with other amino acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable when stored at room temperature, but it can degrade over time if exposed to moisture or extreme temperatures . Long-term studies have shown that the stability of this compound is crucial for maintaining its effectiveness in peptide synthesis . Degradation of the compound can lead to reduced efficiency in peptide coupling reactions, impacting the overall outcome of the synthesis process .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxic effects . At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways related to peptide synthesis. This compound interacts with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds . The presence of the Fmoc group allows for selective deprotection and coupling reactions, facilitating the synthesis of peptides . The metabolic flux and levels of metabolites can be influenced by the efficiency of these reactions, impacting the overall metabolic pathways in which this compound is involved .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites within the cell . The distribution of this compound within tissues is also dependent on its binding to proteins, which can facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in specific subcellular regions can enhance its effectiveness in peptide synthesis, allowing for the efficient formation of peptide bonds in the desired locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-1-amino-cyclohexane acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 1-amino-cyclohexane acetic acid is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired Fmoc-protected amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 1-amino-cyclohexane acetic acid are reacted with Fmoc chloride under controlled conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-1-amino-cyclohexane acetic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent such as dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides (e.g., DCC or EDC) and coupling additives like HOBt or HOAt.
Major Products
Deprotection: 1-amino-cyclohexane acetic acid.
Coupling: Peptides or peptide fragments.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-1-amino-cyclohexane acetic acid is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino function, allowing for sequential addition of amino acids to build peptides.
Biology and Medicine
In biological and medical research, this compound is used to synthesize peptides and peptidomimetics, which are crucial for studying protein-protein interactions, enzyme functions, and developing therapeutic agents.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents. Its role in SPPS makes it invaluable for producing high-purity peptides for various applications.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-1-amino-cyclohexane carboxylic acid
- Fmoc-1-amino-2-cyclohexane carboxylic acid
- Fmoc-1-amino-3-cyclohexane carboxylic acid
Uniqueness
Fmoc-1-amino-cyclohexane acetic acid is unique due to the presence of the acetic acid moiety, which provides additional functional versatility compared to its carboxylic acid counterparts. This structural difference can influence the compound’s reactivity and the properties of the peptides synthesized from it.
Conclusion
This compound is a versatile compound widely used in peptide synthesis. Its ability to protect amino groups during synthesis and its compatibility with various coupling reactions make it an essential tool in both research and industrial applications. Understanding its preparation, reactions, and applications provides valuable insights into its role in advancing scientific and medical research.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-21(26)14-23(12-6-1-7-13-23)24-22(27)28-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDVWHRZVURNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589216 | |
Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282524-98-5 | |
Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=282524-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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